molecular formula C9H9ClO B2618653 4-Chloro-2,6-dimethylbenzaldehyde CAS No. 6045-90-5

4-Chloro-2,6-dimethylbenzaldehyde

Cat. No.: B2618653
CAS No.: 6045-90-5
M. Wt: 168.62
InChI Key: GRVCMDLDRVEOSY-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethylbenzaldehyde is an organic compound with the molecular formula C₉H₉ClO. It is a chlorinated derivative of benzaldehyde, characterized by the presence of two methyl groups at the 2 and 6 positions and a chlorine atom at the 4 position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

4-Chloro-2,6-dimethylbenzaldehyde is used in a wide range of scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its unique chemical properties.

    Agrochemicals: It is used in the synthesis of agrochemical products.

    Biological Studies: It is used to study various biological processes and pathways

Safety and Hazards

4-Chloro-2,6-dimethylbenzaldehyde is associated with certain hazards. It has been classified under GHS07 and carries the signal word 'Warning’ . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2,6-dimethylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromo-3,5-dimethylchlorobenzene with n-butyllithium in tetrahydrofuran (THF) at -78°C, followed by the addition of anhydrous N,N-dimethylformamide (DMF). The reaction mixture is then allowed to warm to ambient temperature overnight, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored under an inert atmosphere at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The chlorine atom and methyl groups also contribute to its reactivity and specificity in biological systems .

Comparison with Similar Compounds

4-Chloro-2,6-dimethylbenzaldehyde can be compared with other similar compounds, such as:

    4-Chloro-3,5-dimethylbenzaldehyde: Similar structure but with different positions of the methyl groups.

    2,4-Dichloro-6-methylbenzaldehyde: Contains two chlorine atoms and one methyl group.

    4-Bromo-2,6-dimethylbenzaldehyde: Contains a bromine atom instead of a chlorine atom

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-chloro-2,6-dimethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVCMDLDRVEOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve 4-bromo-3,5-dimethyl chlorobenzene (6.5 g) in 50 mL anhydrous THF and cool to −78° C. (dry ice/acetone) under N2. Dropwise over 5 minutes add a solution of butyllithium (12.50 mL, 2.5M in hexanes) to the stirring solution of aryl bromide at −78° C. After 2 hours, dropwise add anhydrous DMF (5.0 mL) to the orange/red reaction solution and allow to warn to ambient temperature overnight while stirring under N2. Evaporate the yellow solution down to a yellow oil and partition between H2O (100 mL) and CH2Cl2 (100 mL). Extract the aqueous layer once with CH2Cl2, then pool the organic layers and dry over Na2SO4, filter and evaporate down to 5.0 g of yellow oil. Use without further purification. LCMS=169.6 (MH+)
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aryl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four

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